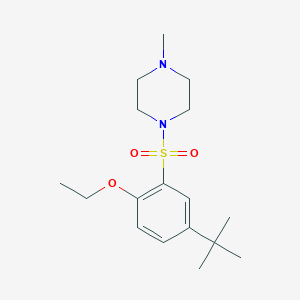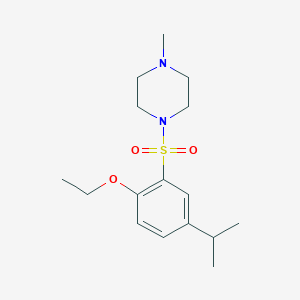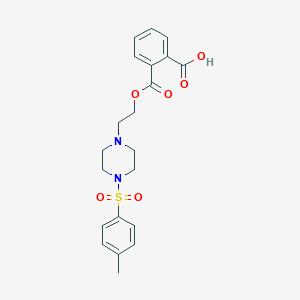![molecular formula C18H21FN2O2S B501699 1-(2,4-ジメチルフェニル)-4-[(4-フルオロフェニル)スルホニル]ピペラジン CAS No. 682346-11-8](/img/structure/B501699.png)
1-(2,4-ジメチルフェニル)-4-[(4-フルオロフェニル)スルホニル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DFU, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. DFU belongs to the class of piperazine derivatives, which have been shown to have various biological activities. In
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood, but it is thought to involve the modulation of ion channels and receptors. 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been shown to interact with the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can inhibit the activity of TRPV1 channels and reduce the release of pro-inflammatory cytokines. 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can reduce pain and inflammation in animal models.
実験室実験の利点と制限
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages as a research tool, including its ability to selectively modulate ion channels and receptors, its neuroprotective and anti-inflammatory effects, and its potential use in cancer research. However, there are also some limitations to the use of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments. For example, the mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research involving 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the development of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine analogs with improved potency and selectivity. Another area of research is the study of the role of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in pain and inflammation, and its potential use as a therapeutic agent. 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been studied in the context of cancer research, and further studies are needed to explore its potential as a cancer treatment. Overall, 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has the potential to be a valuable research tool in various fields, and further research is needed to fully understand its biological effects and mechanisms of action.
合成法
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be synthesized using a multi-step procedure involving the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 4-fluorobenzenesulfonyl chloride, followed by reaction with 2,4-dimethylphenylamine. The final product is obtained after purification using column chromatography. The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been reported in several studies, and the purity and yield of the product have been optimized.
科学的研究の応用
植物生長調節
スルホニルピペラジン化合物は、植物の生長に対する効果について研究されています。 例えば、ASPと呼ばれる化合物は、シロイヌナズナでオーキシン応答を活性化することが示されており、根の発生と重力屈性に影響を与えます .
抗糖尿病剤
カルコン-スルホニルピペラジンハイブリッドは、糖尿病管理において関連する酵素であるα-グルコシダーゼとα-アミラーゼに対する潜在的な阻害剤として設計および合成されています。 これらの化合物は、抗糖尿病特性について調査されています .
分光学的研究
スルホニルピペラジン誘導体は、合成された化合物の構造を確認するために、FT-IR、1H-NMR、13C-NMR、およびHRMSなどの分光法で使用されており、これは化学研究において不可欠です .
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)24(22,23)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVRVCBYCRVMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


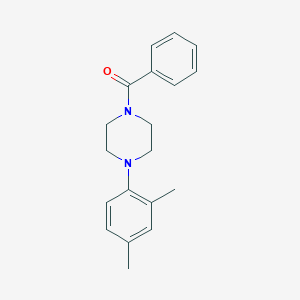
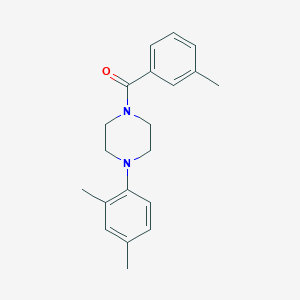
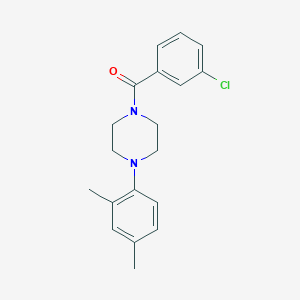
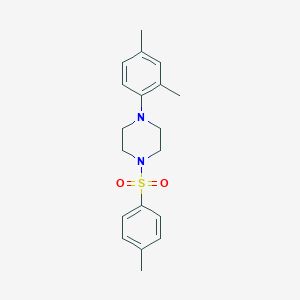
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)

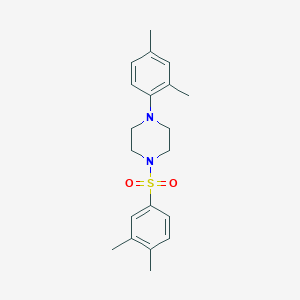
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B501632.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B501633.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B501634.png)
